tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Overview
Description
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure combining a pyrazole and a pyridine ring. The presence of functional groups such as tert-butyl, hydroxymethyl, and isopropyl adds to its chemical versatility.
Preparation Methods
The synthesis of tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.
Addition of the hydroxymethyl group: Hydroxymethylation can be performed using formaldehyde or other suitable reagents.
Incorporation of the isopropyl group: Isopropylation is typically carried out using isopropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate include other pyrazolo[3,4-c]pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. For example:
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
tert-Butyl 3-(hydroxymethyl)-1-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10(2)18-13-8-17(14(20)21-15(3,4)5)7-6-11(13)12(9-19)16-18/h10,19H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDSGKMXDLABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103410 | |
Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-10-0 | |
Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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